limb deformity protein, mouse
Description
Gene Structure and Genomic Organization at the ld Locus
The Fmn1 gene resides on mouse chromosome 2 (2E4; 57.3 cM), spanning approximately 389 kb (base pairs 113,158,081–113,547,112) . The locus includes 18 exons, with alternative promoters generating distinct isoforms. For example:
- Isoform 1 (NM010230.2) utilizes exon 1a, while Isoform 2 (NM001043322.1) initiates transcription from exon 1b, skipping exon 2 .
The ld locus also contains a global control region (GCR) within intronic regions of Fmn1, which regulates the expression of Grem1, a bone morphogenetic protein (BMP) antagonist critical for limb patterning . Deletions or mutations in this GCR disrupt Grem1 transcription, leading to limb malformations such as oligodactyly and radioulnar synostosis .
Table 1: Genomic Features of Fmn1
| Feature | Details |
|---|---|
| Chromosomal Location | 2E4 (57.3 cM) |
| Genomic Span | 113,158,081–113,547,112 bp (GRCm39) |
| Exons | 18 (with alternative promoters) |
| Key Regulatory Elements | GCR in introns regulating Grem1 |
| Orthologs | Human FMN1 (15q13.3), Xenopus fmn1 (chr. 8) |
Alternative Splicing Mechanisms Generating Multiple Isoforms
Fmn1 undergoes extensive alternative splicing, producing at least six isoforms with distinct functional properties:
- Isoform Ib (ENSMUST00000102547): Contains exon 2, encoding a microtubule-binding peptide critical for subcellular localization .
- Isoform IV (ENSMUST00000081349): Lacks exon 2 but retains FH1 and FH2 domains, localizing to focal adhesions .
Splicing events are tissue-specific. For example, hippocampal neurons predominantly express Isoform Ib, which promotes dendritogenesis and glutamatergic synaptogenesis . In contrast, Isoform IV is enriched in fibroblasts, where it facilitates actin cable assembly at adherens junctions .
Functional Consequences of Splicing :
- Exon 2 in Isoform Ib mediates microtubule binding, enabling cytoskeletal coordination during neurite outgrowth .
- Alternative splicing of exon 18 generates isoforms with or without the C-terminal Diaphanous autoregulatory domain (DAD), modulating autoinhibition .
Domain Architecture: FH1, FH2, and C-Terminal Regulatory Regions
FMN1 belongs to the formin family, characterized by conserved FH1 and FH2 domains that orchestrate actin nucleation and microtubule dynamics .
Key Domains :
- FH1 Domain (aa 586–747) : Binds profilin-actin complexes via polyproline motifs, accelerating actin polymerization .
- FH2 Domain (aa 752–1154) : Forms a dimeric "knob" that stabilizes actin barbed ends, enabling processive elongation .
- C-Terminal Regulatory Regions :
Table 2: Domain Organization of FMN1 Isoform Ib
| Domain | Amino Acid Range | Function |
|---|---|---|
| GBD/FH3 | 75–440 | Rho GTPase binding, autoinhibition |
| FH1 | 586–747 | Profilin-actin interaction |
| FH2 | 752–1154 | Actin nucleation and elongation |
| DAD | 1177–1205 | Autoregulation |
| Microtubule-Binding | Encoded by exon 2 | Subcellular localization |
Post-Translational Modifications: Phosphorylation Patterns and Functional Implications
FMN1 is regulated by phosphorylation at multiple sites, modulating its cytoskeletal activity:
Identified Modifications :
- Phosphorylation : Thr91, Ser234, Ser524, Ser527, Thr673, Ser674, Thr689, Ser797, Ser842, Ser844 .
- Acetylation : Lys799 .
Functional Impacts :
- Ser797 Phosphorylation : Enhances FH2 domain activity, promoting actin polymerization in hippocampal neurons .
- Thr689 Phosphorylation : Disrupts DAD-GBD interactions, relieving autoinhibition and activating FMN1 during cytokinesis .
Table 3: Experimentally Validated Phosphorylation Sites
| Residue | Domain | Functional Role |
|---|---|---|
| Ser797 | FH2 | Increases actin nucleation efficiency |
| Thr689 | Coiled-Coil | Releases autoinhibition |
| Ser842 | C-Terminal | Modulates α-catenin binding |
These modifications are dynamically regulated during development. For example, Fmn1 phosphorylation peaks during limb bud outgrowth, correlating with BMP signaling attenuation .
Properties
CAS No. |
147336-47-8 |
|---|---|
Molecular Formula |
C12H21NO5 |
Synonyms |
limb deformity protein, mouse |
Origin of Product |
United States |
Scientific Research Applications
Genetic Implications
-
Mutations and Phenotypic Outcomes :
- The ld mutations disrupt epithelial-mesenchymal signaling, crucial for proper limb development. These mutations are characterized by defects such as synostosis of zeugopod bones and syndactyly of digits, which have been extensively documented in various studies .
- Five distinct ld alleles have been identified, each contributing differently to the phenotypic spectrum observed in homozygous newborn mice .
-
Role of Gremlin and Formin :
- Recent findings indicate that the ld mutations primarily affect the expression of the Gremlin gene, a bone morphogenetic protein antagonist essential for limb morphogenesis. This has shifted the focus from Formin to Gremlin as the pivotal player in limb deformities .
- The identification of a global control region (GCR) that regulates Gremlin expression has opened new avenues for understanding how genetic regulation impacts limb development .
Signaling Pathways Involved
The limb deformity protein is implicated in several key signaling pathways:
- Bone Morphogenetic Protein (BMP) Signaling : The disruption of Gremlin expression affects BMP signaling pathways critical for skeletal development .
- Fibroblast Growth Factor (FGF) Signaling : Although FGF signaling appears normal in initial stages, its interaction with other pathways may be altered due to the ld mutations .
- Transforming Growth Factor Beta (TGFβ) Pathway : Recent studies have shown that compounds like Kartogenin stimulate TGFβ signaling, promoting cartilage repair and potentially aiding in limb regeneration strategies .
Therapeutic Applications
Research into the limb deformity protein has led to potential therapeutic applications:
- Regenerative Medicine : The stimulation of chondrogenesis by compounds such as Kartogenin suggests that manipulating these pathways could enhance tissue repair mechanisms in conditions like osteoarthritis .
- Gene Therapy : Understanding the regulatory mechanisms governing Gremlin expression may pave the way for gene therapy approaches to correct congenital limb malformations .
Case Study 1: Limb Deformity Mutations and Kidney Development
A study highlighted the correlation between ld mutations and renal aplasia, demonstrating that varying allele strengths result in differing degrees of kidney malformations alongside limb defects. This underscores the interconnectedness of limb and organ development during embryogenesis .
Case Study 2: Ectopic Expression of Pitx1
Research involving ectopic expression of Pitx1 in forelimb buds resulted in partial transformation towards a leg-like morphology. This study utilized ld models to explore regulatory elements influencing limb identity and patterning, showcasing how genetic manipulation can elucidate developmental processes .
Comparison with Similar Compounds
Structural and Functional Features of LDP
LDP contains a conserved formin homology 1 (FH1) domain enriched in proline residues, which serves as a binding platform for SH3 and WWP/WW domains. Structural studies reveal that these proline-rich sequences adopt polyproline type II helices, enabling high-affinity interactions with partner proteins . Functional assays demonstrate that LDP orchestrates actin polymerization and microtubule dynamics, facilitating cellular polarization and tissue elongation during embryogenesis .
Comparison with SH3 Domain-Containing Proteins
Structural and Binding Properties
SH3 domains are ~50–60 amino acid modules that bind proline-rich motifs (e.g., PxxP) through hydrophobic and electrostatic interactions. In contrast, LDP’s WWP/WW-binding partners utilize a compact 26-amino-acid domain with two conserved tryptophan residues (WW motif) to engage similar proline-rich ligands .
Table 1: SH3 vs. WWP/WW Domains in LDP Interaction
Functional Implications
While SH3 domains are ubiquitous in tyrosine kinase signaling and cytoskeletal regulation, WWP/WW domains exhibit specialized roles in developmental pathways. LDP’s ability to engage both domains suggests a regulatory mechanism where WWP/WW proteins fine-tune SH3-driven processes, such as growth factor signaling .
Comparison with WWP/WW Domain-Containing Proteins
WWP/WW proteins like FBPs (formin-binding proteins) compete with SH3 domains for LDP binding, as demonstrated by peptide displacement assays . This competition highlights evolutionary diversification in proline-rich motif recognition, where WWP/WW domains may prioritize distinct conformational states or subcellular locales of LDP.
Comparative Analysis with Other Formin Family Proteins
Formins share FH1/FH2 domains but diverge in partner protein interactions. For example:
Table 2: LDP vs. Other Formins
| Protein | Key Domains | Binding Partners | Developmental Role |
|---|---|---|---|
| LDP (Mouse) | FH1, proline-rich | SH3, WWP/WW proteins | Limb/kidney morphogenesis |
| **mDia1 (Mammalian) | FH1, FH2, GBD | Rho GTPases, profilin | Cytokinesis, cell migration |
| **DAAM1 (Drosophila) | FH1, FH2, DID | Wnt/PCP signaling components | Axon guidance |
LDP’s unique reliance on SH3/WWP-WW interactions distinguishes it from formins like mDia1, which primarily interact with Rho GTPases .
Methodological Advances in Protein Comparison
Recent techniques for comparing flexible proteins, such as the Local Diameter (LD) descriptor, enable shape-based comparisons insensitive to conformational changes . While these methods are less applicable to LDP’s linear domain interactions, they underscore the importance of integrating structural (e.g., NMR, X-ray) and biophysical (e.g., thermal stability assays ) data for comprehensive comparability assessments.
Preparation Methods
Genetic and Molecular Context of the Limb Deformity Locus
The ld locus spans a complex genomic region capable of generating multiple alternatively spliced transcripts encoding formin isoforms . Structural analysis of wild-type and mutant alleles reveals that disruptions in exons 10–24 correlate with limb malformations, as seen in Fmn Δ10.24 homozygous mice . These mutations abolish the production of functional Gremlin protein, a downstream effector critical for epithelial-mesenchymal signaling . The locus’s sensitivity to transgene insertions (e.g., ldTgHd and ldTgBril37) further underscores its regulatory complexity .
Antibody Generation for Formin Detection
Polyclonal antibodies against formin isoforms have been instrumental in protein characterization. Vogt et al. (1993) generated antisera targeting specific peptides within formin Ia and IV sequences . For example:
-
α-ld-4 serum : Raised against a 15-amino-acid peptide (residues 1,299–1,313) of formin IV.
-
α-ld-5 serum : Targets a 14-amino-acid peptide (residues 1,138–1,151) of formin Ia .
Immunoprecipitation assays using these antibodies confirmed isoform-specific expression in wild-type and mutant cell lines. Preimmune serum controls and SDS/5% PAGE resolved distinct bands at ~165 kDa for formin IV .
Cell Culture and Transient Transfection
Formin isoforms are expressed in COS cells via transient transfection of cDNA constructs. Key steps include:
-
Plasmid preparation : Subcloning formin Ia and IV cDNAs into expression vectors.
-
Transfection : Using lipofection or electroporation to introduce plasmids into COS cells.
-
Metabolic labeling : Incubating cells with L-[35S]methionine (1,000 Ci/mmol) for 4–6 hours .
This method yields radiolabeled proteins for subsequent immunoprecipitation and functional assays.
Immunoprecipitation and Protein Analysis
Immunoprecipitation protocols for formins involve:
Resolved proteins are analyzed via SDS-PAGE and autoradiography. Mutant alleles (ldJ, ldOR) show truncated isoforms due to aberrant splicing .
Post-Translational Modifications
Formins undergo serine/threonine phosphorylation, as demonstrated by:
-
In vivo labeling : Cultured cells incubated with [32P]orthophosphate.
-
Phosphoamino acid analysis : Hydrolysis in 6 M HCl at 110°C for 1 hour, followed by 2D electrophoresis .
Phosphorylation modulates DNA-binding affinity, with formin IV exhibiting retention on DNA-cellulose columns .
Challenges and Technical Considerations
-
Alternative splicing : Mutant alleles (e.g., ldJ) produce aberrantly spliced transcripts lacking exons 2 or 10–24, complicating isoform-specific detection .
-
Antibody specificity : Cross-reactivity with non-formin proteins necessitates rigorous preimmune serum controls .
-
Protein stability : Formins degrade rapidly in non-optimized lysis buffers, requiring protease inhibitors (e.g., PMSF, leupeptin) .
Q & A
Q. What are the standard protocols for analyzing limb deformity protein expression and function in mouse models?
To ensure reproducibility, design experiments with clear documentation of strain origins (e.g., C57BL/6J vs. BALB/c), tissue collection protocols, and antibody validation for immunohistochemistry or Western blotting . Utilize the Mouse Phenome Database to cross-reference strain-specific phenotypic data and gene expression profiles . For functional assays, include controls for genetic background effects and validate findings using orthogonal methods (e.g., CRISPR/Cas9 knockout validation) .
Q. How should researchers select mouse strains to study limb deformity protein-related phenotypes?
Prioritize strains with well-characterized limb development phenotypes (e.g., ld mutants) and leverage the Mouse Phenome Database to compare genetic variability across strains . Consider using Collaborative Cross or Diversity Outbred mice to model population-level heterogeneity. Ensure strain selection aligns with the protein’s role in signaling pathways (e.g., Wnt or BMP) by cross-referencing existing pathway annotations .
Q. What statistical frameworks are essential for analyzing limb deformity protein data?
Adopt mixed-effects models to account for batch effects in high-throughput datasets (e.g., RNA-seq or proteomics). Use Bayesian approaches to handle small sample sizes in phenotypic analyses . Pre-register analysis plans to mitigate confirmation bias, and apply false discovery rate (FDR) corrections for multi-test comparisons .
Advanced Research Questions
Q. How can researchers resolve contradictions in functional data for limb deformity protein across studies?
Conduct a meta-analysis of published datasets, stratifying results by experimental conditions (e.g., developmental stage or tissue type). Use structural equation modeling to identify latent variables (e.g., epigenetic modifiers) that may explain discrepancies . Cross-validate findings using cross-species comparisons, but note limitations due to divergent genetic architectures (e.g., sequence homology <50% between mouse and human orthologs) .
Q. What computational strategies improve predictions of limb deformity protein conformational dynamics?
Integrate molecular dynamics (MD) simulations with experimental structural data (e.g., PDB entries) after refining missing residues and hydrogen placements using tools like ProteinEditor . Apply Markov state models to identify metastable conformational states, and validate predictions using limited proteolysis-coupled mass spectrometry (LiP-MS) to detect solvent-accessible regions . For ensemble modeling, adopt the mmCIF framework to encode conformational heterogeneity .
Q. How can interdisciplinary approaches address gaps in understanding the protein’s role in limb development?
Combine single-cell RNA sequencing (scRNA-seq) of limb bud mesenchyme with spatial transcriptomics to map protein expression gradients. Use CRISPRa/i screens to identify upstream regulators and downstream effectors. For theoretical grounding, link findings to evolutionary developmental biology (evo-devo) frameworks, such as the "developmental hourglass" model .
Q. What methodologies enhance cross-species translatability of limb deformity protein findings?
Perform synteny analysis to identify conserved genomic regions and use machine learning (e.g., random forests) to prioritize functionally conserved residues. Validate hypotheses in organoid models derived from human induced pluripotent stem cells (iPSCs) . Note that functional divergence may require species-specific pathway mapping (e.g., using KEGG or Reactome) .
Methodological Considerations
- Data Validation : Replicate key findings in independent cohorts and use public repositories (e.g., PRIDE for proteomics) to ensure transparency .
- Theoretical Alignment : Anchor hypotheses in limb morphogenesis theories (e.g., Turing patterning) to guide experimental design .
- Ethics and Reproducibility : Document animal ethics approvals and reagent sources (e.g., RRID for antibodies) to meet journal standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
